N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide
CAS No.: 1040692-64-5
Cat. No.: VC2619738
Molecular Formula: C8H18N2O2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040692-64-5 |
|---|---|
| Molecular Formula | C8H18N2O2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | N-ethyl-3-(3-hydroxypropylamino)propanamide |
| Standard InChI | InChI=1S/C8H18N2O2/c1-2-10-8(12)4-6-9-5-3-7-11/h9,11H,2-7H2,1H3,(H,10,12) |
| Standard InChI Key | QHNNLJITCWKYJG-UHFFFAOYSA-N |
| SMILES | CCNC(=O)CCNCCCO |
| Canonical SMILES | CCNC(=O)CCNCCCO |
Introduction
Structural Properties and Identification
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide is characterized by an ethyl group attached to a nitrogen atom and a hydroxypropyl amino side chain. This structure creates a versatile platform for potential interactions with biological targets through multiple hydrogen bonding sites.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 1040692-64-5 |
| Molecular Formula | C8H18N2O2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide |
The compound contains two nitrogen atoms and two oxygen atoms, providing multiple sites for hydrogen bonding and potential interactions with biological targets. The presence of both amide and hydroxyl functional groups contributes to its solubility profile and ability to interact with various biological systems.
Structural Features
The compound's structure includes several key functional groups that define its chemical behavior:
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An amide group (-CONH-) that can act as both hydrogen bond donor and acceptor
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A secondary amine linkage that provides a basic site and additional hydrogen bonding capability
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A terminal hydroxyl group that enhances water solubility and provides another site for hydrogen bonding
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An ethyl substituent on the amide nitrogen that contributes to the compound's lipophilicity
These structural features combine to create a molecule with balanced hydrophilic and lipophilic properties, potentially beneficial for pharmaceutical applications.
Physical and Chemical Properties
Stability and Reactivity
The compound contains potentially reactive functional groups including an amide, secondary amine, and primary alcohol. Under normal storage conditions, it would be expected to remain stable, though exposure to strong oxidizing agents, strong acids, or strong bases might lead to degradation or transformation reactions. The hydroxyl group might participate in esterification reactions, while the secondary amine could undergo N-alkylation under appropriate conditions.
Synthesis Methods
The synthesis of N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide can be approached through several synthetic routes, typically involving reactions between appropriate amines and acid derivatives.
Common Synthetic Approaches
Based on general organic chemistry principles and information from the search results on related compounds, potential synthetic routes include:
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Reaction of 3-aminopropanol with an activated β-alanine derivative, followed by N-ethylation of the resulting amide
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Amidation of ethylamine with a suitably protected 3-[(3-hydroxypropyl)amino]propanoic acid
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Reductive amination between 3-hydroxypropylamine and an appropriate aldehyde, followed by reaction with an activated propionic acid derivative
These synthetic approaches demonstrate the versatility in producing this compound for research applications.
Biological Activity and Pharmacological Properties
General Biological Activity
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide exhibits significant biological activity, particularly in proteomics and drug discovery contexts. The compound's structure enables it to interact with various biological targets, potentially influencing enzymatic pathways or cellular processes.
The ability to form hydrogen bonds due to its hydroxyl and amide groups enhances its binding affinity to various biological targets, making it valuable in screening assays for new drug development. The balanced hydrophilic-lipophilic nature of the molecule may contribute to its ability to cross biological membranes while maintaining water solubility.
Applications in Research and Industry
Pharmaceutical Research
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide has potential applications in pharmaceutical research, particularly in drug design and development. Its unique structure makes it valuable for:
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Lead compound development in medicinal chemistry
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Structure-activity relationship studies
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Probe development for investigating biological pathways
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Screening libraries for drug discovery
The compound's balanced physicochemical properties make it a promising scaffold for further modification to optimize activity, selectivity, and pharmacokinetic properties.
Proteomics Applications
The search results indicate that N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide has applications in proteomics. This suggests potential uses in:
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Protein labeling and modification
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Affinity-based protein isolation
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Enzyme activity modulation
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Protein-protein interaction studies
These applications leverage the compound's functional groups that can interact with protein structures in specific and potentially reversible ways.
Comparison with Related Compounds
To better understand N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, it is valuable to compare it with structurally related compounds.
3-((3-Hydroxypropyl)amino)propanamide Oxalate
This closely related compound (CAS: 1201633-44-4) differs from N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide by lacking the N-ethyl substituent on the amide nitrogen and being formulated as an oxalate salt . Its properties include:
| Property | Value |
|---|---|
| Molecular Formula | C6H14N2O2·C2H2O4 |
| Molecular Weight | 236.22 g/mol |
| IUPAC Name | 3-(3-hydroxypropylamino)propanamide;oxalic acid |
The absence of the N-ethyl group likely reduces lipophilicity compared to N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, potentially affecting membrane permeability and binding characteristics .
2-hydroxy-N-(3-hydroxypropyl)-N-methyl-propanamide
Another related compound is 2-hydroxy-N-(3-hydroxypropyl)-N-methyl-propanamide (CAS: 5422-37-7), which shares some structural similarities but contains a 2-hydroxy substituent on the propionamide backbone and an N-methyl rather than N-ethyl group .
| Property | Value |
|---|---|
| Molecular Formula | C7H15NO3 |
| Molecular Weight | 161.199 g/mol |
| Density | 1.12 g/cm³ |
| Boiling Point | 315.9°C at 760 mmHg |
| Flash Point | 144.9°C |
This compound's additional hydroxyl group would likely increase its hydrophilicity and hydrogen bonding capacity compared to N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, potentially affecting its solubility profile and target binding characteristics .
Structural Distinctions
What distinguishes N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide from these similar compounds is its specific combination of an ethyl group and a hydroxypropyl amine functionality, which enhances its solubility and biological activity compared to structurally related molecules. These subtle structural differences can significantly impact pharmacological properties, including:
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Receptor binding affinity and specificity
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Pharmacokinetic properties
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Metabolic stability
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Solubility and bioavailability
Current Research and Future Perspectives
Future Research Directions
Based on the compound's properties and potential applications, several promising research directions emerge:
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Development of more efficient and scalable synthetic routes
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Exploration of structure-activity relationships through systematic modification of functional groups
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Investigation of specific biological targets and mechanisms of action
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Evaluation of potential therapeutic applications in various disease models
As research on N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide progresses, new insights into its biological activity and potential applications are likely to emerge, potentially opening new avenues for drug discovery and development.
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